REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([NH:27][C:28]2[N:33]=[C:32]([C:34]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[N:36]([CH3:43])[CH:35]=3)[CH:31]=[CH:30][N:29]=2)=[CH:5][C:6]([NH:22][C:23](=[O:26])[CH:24]=[CH2:25])=[C:7]([N:9]([CH3:21])[CH2:10][CH2:11][N:12](C)[C:13](=O)OC(C)(C)C)[CH:8]=1>C(Cl)Cl.C(O)(C(F)(F)F)=O>[CH3:1][O:2][C:3]1[C:4]([NH:27][C:28]2[N:33]=[C:32]([C:34]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[N:36]([CH3:43])[CH:35]=3)[CH:31]=[CH:30][N:29]=2)=[CH:5][C:6]([NH:22][C:23](=[O:26])[CH:24]=[CH2:25])=[C:7]([N:9]([CH3:21])[CH2:10][CH2:11][NH:12][CH3:13])[CH:8]=1
|
Name
|
tert-butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)phenyl]-methylamino]ethyl]-N-methylcarbamate
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C1)N(CCN(C(OC(C)(C)C)=O)C)C)NC(C=C)=O)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
|
Name
|
Intermediate 170
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C1)N(CCN(C(OC(C)(C)C)=O)C)C)NC(C=C)=O)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 10% CH3OH/CH2Cl2
|
Type
|
WASH
|
Details
|
The resulting solution was washed with sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by FCC
|
Type
|
WASH
|
Details
|
eluting with 0-20% CH3OH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)NC(C=C)=O)N(CCNC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |